molecular formula C8H10BrN5 B12996642 2-(2-Aminoethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine

2-(2-Aminoethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine

Cat. No.: B12996642
M. Wt: 256.10 g/mol
InChI Key: IGJVTSHHMIUYHJ-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that contains both pyrrole and triazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves the formation of the pyrrolo[2,1-f][1,2,4]triazine core followed by functionalization. One common method starts with pyrrole, which undergoes a series of reactions including chloramination and formamidine acetate treatment to form the triazine ring .

Industrial Production Methods

Industrial production of this compound may involve scalable methodologies that ensure high yield and purity. For instance, a two-vessel-operated process has been developed to produce pyrrolo[2,1-f][1,2,4]triazine derivatives in large quantities . This process involves the use of readily available starting materials and optimized reaction conditions to achieve a high overall yield.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt various signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminoethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. The presence of the 2-aminoethyl group enhances its solubility and potential for hydrogen bonding, while the 7-bromo substituent allows for further functionalization through substitution reactions .

Properties

Molecular Formula

C8H10BrN5

Molecular Weight

256.10 g/mol

IUPAC Name

2-(2-aminoethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine

InChI

InChI=1S/C8H10BrN5/c9-6-2-1-5-8(11)12-7(3-4-10)13-14(5)6/h1-2H,3-4,10H2,(H2,11,12,13)

InChI Key

IGJVTSHHMIUYHJ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=NN2C(=C1)Br)CCN)N

Origin of Product

United States

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